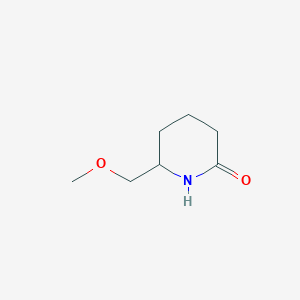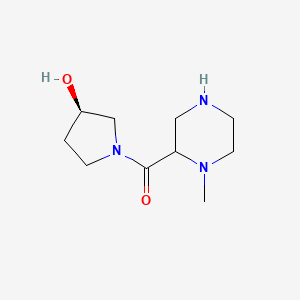
(3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrrolidine and piperazine rings under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety might interact with neurotransmitter receptors, while the pyrrolidine ring could influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidine
- (3R)-1-(1-ethylpiperazine-2-carbonyl)pyrrolidin-3-ol
- (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-2-ol
Uniqueness
What sets (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol apart from similar compounds is its specific stereochemistry and the presence of both the piperazine and pyrrolidine rings, which can confer unique biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C10H19N3O2 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(1-methylpiperazin-2-yl)methanone |
InChI |
InChI=1S/C10H19N3O2/c1-12-5-3-11-6-9(12)10(15)13-4-2-8(14)7-13/h8-9,11,14H,2-7H2,1H3/t8-,9?/m1/s1 |
InChI-Schlüssel |
ULPCXCLRDNKLAT-VEDVMXKPSA-N |
Isomerische SMILES |
CN1CCNCC1C(=O)N2CC[C@H](C2)O |
Kanonische SMILES |
CN1CCNCC1C(=O)N2CCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
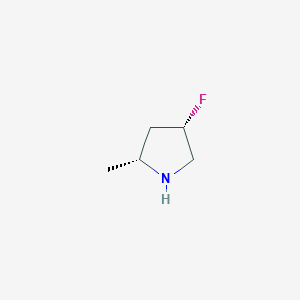

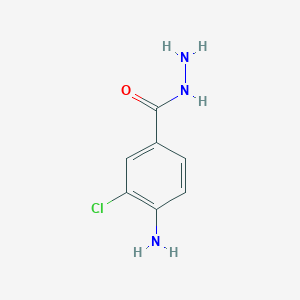
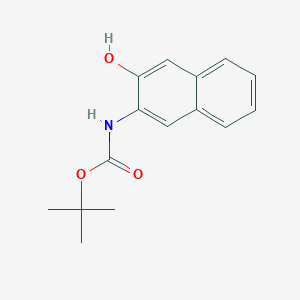
![3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)
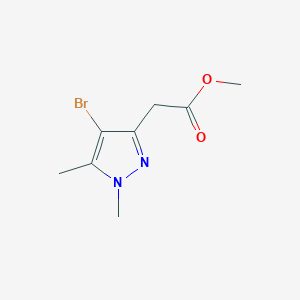

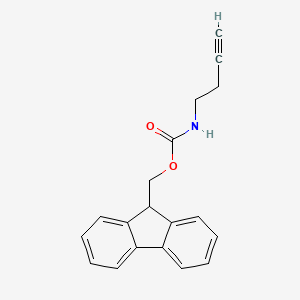
![7-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13470440.png)

![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
